Cas no 50594-83-7 (Benzene, 1,3-bis[2,6-dichloro-4-(trifluoromethyl)phenoxy]-)
50594-83-7 structure
Product Name:Benzene, 1,3-bis[2,6-dichloro-4-(trifluoromethyl)phenoxy]-
CAS No:50594-83-7
MF:C20H8Cl4F6O2
MW:536.078742980957
CID:364562
PubChem ID:13059277
Update Time:2025-04-19
Benzene, 1,3-bis[2,6-dichloro-4-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-bis[2,6-dichloro-4-(trifluoromethyl)phenoxy]-
- 1,3-dichloro-2-[3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]phenoxy]-5-(trifluoromethyl)benzene
- 1,1'-[1,3-Phenylenebis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]
- 50594-83-7
- DTXSID30516720
- SCHEMBL10538432
- GIJOGRNPWHUYFY-UHFFFAOYSA-N
-
- Inchi: 1S/C20H8Cl4F6O2/c21-13-4-9(19(25,26)27)5-14(22)17(13)31-11-2-1-3-12(8-11)32-18-15(23)6-10(7-16(18)24)20(28,29)30/h1-8H
- InChI Key: GIJOGRNPWHUYFY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(F)(F)F)C=C(C=1OC1C=CC=C(C=1)OC1C(=CC(C(F)(F)F)=CC=1Cl)Cl)Cl
Computed Properties
- Exact Mass: 533.91844
- Monoisotopic Mass: 533.918259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.3
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
Benzene, 1,3-bis[2,6-dichloro-4-(trifluoromethyl)phenoxy]- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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